Structural Elucidation and Spectral Validation of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Comprehensive 1H and 13C NMR Guide
Structural Elucidation and Spectral Validation of 3,7-Dimethyl-2,6-octadienyl Butyrate: A Comprehensive 1H and 13C NMR Guide
Executive Summary & Molecular Architecture
3,7-Dimethyl-2,6-octadienyl butyrate, universally known as geranyl butyrate (CAS: 106-29-6), is a monoterpenoid ester of profound importance in both the flavor/fragrance sectors and modern pharmacological research. Characterized by its fruity, floral scent, this compound is increasingly investigated for its bioactivity, including potential antineoplastic properties against murine leukemia and its efficacy as a natural tick repellent 1[1], 2[2].
For drug development professionals and synthetic chemists, confirming the structural integrity of geranyl butyrate is paramount. The molecule (C14H24O2) consists of a linear monoterpene (geranyl) tail and a short-chain fatty acid (butyrate) head 3[3]. The unique electronic environments within this architecture—specifically the highly electronegative ester oxygen and the magnetically anisotropic trisubstituted double bonds—create a distinct, self-validating Nuclear Magnetic Resonance (NMR) signature.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure absolute trustworthiness in spectral data, the acquisition protocol must be designed as a self-validating system. The following step-by-step methodology guarantees high-resolution, artifact-free spectra.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of high-purity (≥98%) geranyl butyrate in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS). Transfer the solution to a precision 5 mm NMR tube.
-
Causality: CDCl3 provides a deuterium lock signal to stabilize the spectrometer's magnetic field, preventing signal drift over time. TMS acts as the internal zero-point reference (δ 0.00 ppm), ensuring absolute accuracy of chemical shifts.
-
-
Instrument Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker Avance). Perform automated tuning and matching for both 1H and 13C nuclei.
-
Causality: Optimizing the probe's resonance frequency maximizes energy transfer between the radiofrequency (RF) coils and the sample, drastically improving the signal-to-noise (S/N) ratio.
-
-
Gradient Shimming: Execute 3D gradient shimming to homogenize the static magnetic field (B0) across the sample volume.
-
Causality: Poor magnetic homogeneity causes peak broadening, which obscures the fine J-coupling resolution required to distinguish the complex multiplet patterns of the geranyl chain.
-
-
1H NMR Acquisition: Utilize a standard 1D proton pulse sequence (e.g., zg30). Acquire 16 to 32 scans with a relaxation delay (D1) of 2 seconds.
-
13C NMR Acquisition: Utilize a proton-decoupled 13C pulse sequence (e.g., zgpg30). Acquire 1024 to 2048 scans with a relaxation delay of 2 seconds.
-
Causality: The low natural isotopic abundance of 13C (~1.1%) necessitates a significantly higher number of transient scans to achieve a viable S/N ratio compared to 1H NMR.
-
-
Data Processing & Validation: Apply Fourier transformation, zero- and first-order phase correction, and baseline correction. Integrate the 1H peaks to verify the total proton count strictly equals 24H.
Figure 1: Self-validating NMR acquisition and processing workflow for geranyl butyrate.
1H NMR Spectral Analysis & Causality
The 1H NMR spectrum of geranyl butyrate is a masterclass in inductive and anisotropic effects. The most critical diagnostic peak is the C1 methylene group (-CH2-O-). Because these protons are adjacent to the highly electronegative ester oxygen, electron density is pulled away from them, reducing their local magnetic shielding. Consequently, they resonate significantly downfield at δ 4.59 ppm as a doublet (J = 7.1 Hz) due to coupling with the adjacent vinylic proton at C24[4].
Furthermore, the vinylic protons (C2 and C6) experience magnetic anisotropy from the π-electron clouds of the double bonds, pushing their signals to the 5.08–5.34 ppm range. The butyrate chain exhibits a classic aliphatic signature: a triplet at 0.95 ppm (terminal methyl), a multiplet at 1.65 ppm, and a triplet at 2.28 ppm (alpha-carbonyl methylene).
Table 1: 1H NMR Data Summary (CDCl3, 400 MHz)
| Position | Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| C1 | -CH2-O- | 4.59 | Doublet (d) | 7.1 | 2H |
| C2 | =CH- | 5.34 | Triplet (t) | 7.1 | 1H |
| C6 | =CH- | 5.08 | Multiplet (m) | - | 1H |
| C4, C5 | -CH2-CH2- | 2.01 – 2.10 | Multiplet (m) | - | 4H |
| C9 | -CH3 (C3-Me) | 1.70 | Singlet (s) | - | 3H |
| C10 | -CH3 (C7-Me) | 1.68 | Singlet (s) | - | 3H |
| C8 | -CH3 (C7-Me) | 1.60 | Singlet (s) | - | 3H |
| C2' | -CH2-C=O | 2.28 | Triplet (t) | 7.4 | 2H |
| C3' | -CH2- | 1.65 | Multiplet (m) | - | 2H |
| C4' | -CH3 | 0.95 | Triplet (t) | 7.4 | 3H |
Validation Check: The sum of the integrations strictly equals 24 protons, confirming the integrity of the C14H24O2 structure.
13C NMR Spectral Analysis & Causality
A self-validating 13C NMR spectrum for geranyl butyrate must resolve exactly 14 distinct carbon environments. The spectrum is anchored by the ester carbonyl carbon (C1'), which is heavily deshielded by the double bond to oxygen, resonating at approximately 173.8 ppm 5[5].
The sp2 hybridized carbons of the geranyl backbone (C2, C3, C6, C7) appear in the alkene region (118–142 ppm). Notably, the quaternary vinylic carbons (C3 and C7) resonate further downfield than the tertiary vinylic carbons due to the inductive effects of the attached methyl groups.
Table 2: 13C NMR Data Summary (CDCl3, 100 MHz)
| Position | Carbon Type | Chemical Shift (δ, ppm) |
| C1' | C=O (Carbonyl) | 173.8 |
| C3 | =C< (Quaternary sp2) | 142.2 |
| C7 | =C< (Quaternary sp2) | 131.8 |
| C6 | =CH- (Tertiary sp2) | 123.8 |
| C2 | =CH- (Tertiary sp2) | 118.5 |
| C1 | -CH2-O- | 61.2 |
| C4 | -CH2- | 39.5 |
| C2' | -CH2-C=O (Butyrate) | 36.3 |
| C5 | -CH2- | 26.3 |
| C8 | -CH3 | 25.7 |
| C3' | -CH2- (Butyrate) | 18.5 |
| C10 | -CH3 | 17.7 |
| C9 | -CH3 | 16.5 |
| C4' | -CH3 (Butyrate terminal) | 13.7 |
Mechanistic Insights: NMR as a Dynamic Tracking Tool in Drug Synthesis
In modern green chemistry and pharmaceutical synthesis, geranyl butyrate is frequently produced via the enzymatic esterification of geraniol and butyric acid using extremophilic lipases like Eversa Transform 2.0 (ET2) 6[6]. Detailed quantum mechanics/molecular mechanics (QM/MM) studies reveal that the nucleophilic attack during the deacylation reaction is the rate-limiting step, possessing a free energy barrier of 14.0 kcal/mol 7[7].
NMR spectroscopy serves as a dynamic tracking mechanism for this biotransformation. The conversion of the alcohol to the ester is quantitatively validated by monitoring two distinct shifts:
-
1H NMR Tracking: The downfield shift of the C1 methylene protons from ~4.15 ppm (in the geraniol precursor) to ~4.59 ppm (in the geranyl butyrate product)1[1].
-
13C NMR Tracking: The emergence of the ester carbonyl carbon peak at ~173.8 ppm, which is entirely absent in the starting materials 5[5].
Figure 2: Enzymatic esterification pathway and corresponding NMR tracking mechanism.
References
-
PubChem Compound Summary for CID 5355856, Geranyl butyrate. National Center for Biotechnology Information. URL:[Link]
-
Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega. URL:[Link]
-
The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents. Oriental Journal of Chemistry. URL:[Link]
-
Bioactivity-Guided Investigation of Geranium Essential Oils as Natural Tick Repellents. USDA ARS / Journal of Agricultural and Food Chemistry. URL:[Link]
Sources
- 1. The Potential use of Geraniol Esters from Citronella Oil as Anticancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 2. ars.usda.gov [ars.usda.gov]
- 3. Geranyl butyrate | C14H24O2 | CID 5355856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
